Dimboa
Overview
Description
Mechanism of Action
Target of Action
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) is a major hydroxamic acid present in corn . It primarily targets the European corn borer, Ostrinia nubilalis . The compound acts as a chemical factor in the resistance of corn to the European corn borer .
Mode of Action
This compound inhibits larval development and causes mortality in the European corn borer . It acts as an insect deterrent, affecting the growth and development of the larvae . The compound’s biological activity is attenuated by a vitamin combination in which niacin appears to play a key role .
Biochemical Pathways
The enzyme involved in the detoxification of this compound is a glucosyltransferase . This enzyme is part of the benzoxazinoid biosynthetic pathway, which is responsible for the synthesis of defensive secondary metabolites found in gramineous plants .
Pharmacokinetics
The toxicokinetics of this compound in the European corn borer have been studied . Larvae fed on a diet containing this compound showed an increase in the content of the compound from the fourth to fifth instar, but levels declined at pupation and emergence . A large amount of the compound was excreted by the insect in the pupal case . Both uptake and excretion increased with an increase in concentration of this compound .
Result of Action
The presence of this compound in the diet of the European corn borer significantly lengthens the mean time to pupation and adult emergence . It also decreases pupal and adult weights, for both female and male . Increased larval and pupal mortality occurs at the highest concentration of this compound .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the decomposition kinetics of this compound were studied in buffered aqueous solutions from pH 5 to 7.5 at temperatures from 20 to 80°C . The kinetics were apparently first order under all conditions tested .
Biochemical Analysis
Biochemical Properties
2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one is a major hydroxamic acid present in corn . It has been shown to reversibly inhibit ATP synthesis, Pi-ATP exchange reaction, and ATPase activity in bovine heart mitochondrial particles . The compound interacts with these enzymes, affecting their function and potentially altering biochemical reactions within the cell .
Cellular Effects
In terms of cellular effects, 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one has been found to have an antifeedant effect on certain insects but stimulates feeding in others . For instance, it inhibited larval development and caused mortality in the European corn borer . It also increased NADH-cytochrome c reductase and NADH oxidase activities .
Molecular Mechanism
The molecular mechanism of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one involves its interaction with various biomolecules. Upon tissue disruption, the glucoside form of this compound is hydrolyzed by β-glucosidase, yielding the more toxic aglycone DIMBOA . This process indicates that the compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one change over time in laboratory settings. For instance, the decomposition kinetics of this compound were studied in buffered aqueous solutions at different temperatures, and it was found that the kinetics were apparently first order under all conditions tested .
Dosage Effects in Animal Models
While specific studies on dosage effects of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one in animal models are limited, research on its effects on insects provides some insights. For example, it was found that larvae of Spodoptera exigua gained less biomass and had a prolonged development when feeding on an artificial diet containing this compound .
Metabolic Pathways
The metabolic pathways of 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one involve several enzymes. It is part of the benzoxazinoid biosynthetic pathway, which includes nine enzymes forming a linear pathway leading to the storage of this compound as glucoside conjugates .
Transport and Distribution
It is known that this compound is stored in the vacuole as the glucoside .
Subcellular Localization
It is known that two benzoxazinoid-specific glucosyltransferases, BX8 and BX9, which are thought to be involved in the biosynthesis of this compound, are localized to the cytosol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of DIMBOA in plants involves several enzymatic steps. The pathway starts with the conversion of indole-3-glycerol phosphate to indole, followed by a series of hydroxylation, methylation, and glucosylation reactions . The key enzymes involved in this pathway include BX1, BX2, BX3, BX4, BX5, BX6, and BX7 .
Industrial Production Methods
Industrial production of this compound is not commonly practiced due to its natural abundance in certain crops. the extraction of this compound from maize and other plants can be achieved through methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
DIMBOA undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one N-oxide, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside, and other substituted benzoxazinoids .
Scientific Research Applications
DIMBOA has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA): A precursor to DIMBOA, found in rye and wild barley.
2-Hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA): A more toxic derivative of this compound, formed through methylation.
2-Benzoxazolinone (BOA): A degradation product of this compound with antibacterial properties.
Uniqueness
This compound is unique due to its dual role as both a direct defensive compound and a signaling molecule in plants . Its ability to form complexes with iron in the rhizosphere and enhance maize iron supply further distinguishes it from other benzoxazinoids .
Properties
IUPAC Name |
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-5-2-3-6-7(4-5)15-9(12)8(11)10(6)13/h2-4,9,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZNIJPBQATCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936021 | |
Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15893-52-4 | |
Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15893-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIHYDROXY-7-METHOXY-1,4-BENZOXAZIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI783RU0DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 169 °C | |
Record name | 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034864 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: DIMBOA and its derivatives, primarily found in the Poaceae family like maize, wheat, and rye, act as powerful defenses against various pests and pathogens. While the exact mechanism of action can vary, several key interactions and effects have been observed:
- Enzyme Inhibition: this compound can inhibit crucial enzymes in insects, such as glutathione S-transferases and esterases []. This disruption can compromise an insect's ability to detoxify xenobiotics, potentially increasing their vulnerability to other toxins or insecticides.
- Feeding Deterrent: The presence of this compound, even at low concentrations, can deter feeding in certain insects like the grain aphid (Sitobion avenae) []. This suggests that this compound can directly impact insect behavior, reducing their feeding and potentially limiting damage to the plant.
- Antimicrobial Activity: this compound exhibits antimicrobial properties against a range of pathogens. Research suggests that the degradation products of this compound, specifically benzoxazolin-2-one (BOA) and 6-methoxybenzoxazolin-2-one (MBOA), contribute significantly to this activity [, ]. This highlights the importance of this compound transformation in the plant's overall defense strategy.
- Growth Regulation: this compound plays a role in plant growth regulation. For instance, it has been implicated in the growth suppression observed on illuminated sides of maize coleoptiles during phototropic stimulation []. This suggests that this compound may act as a signaling molecule, influencing directional growth in response to light.
ANone: While the research papers provided do not explicitly state the molecular formula and spectroscopic data, they consistently refer to its chemical structure as 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one. From this name, we can deduce the following:
ANone: this compound exhibits variable stability depending on the environment:
- Aqueous Solutions: this compound is known to be unstable in aqueous solutions, degrading into compounds like 6-methoxybenzoxazolin-2-one (MBOA) []. This instability necessitates careful consideration when designing experiments or agricultural applications involving this compound.
- Plant Tissue: In intact plants, this compound primarily exists as a glucoside (this compound-Glc), which is more stable than the free aglycone form []. This suggests a mechanism for the plant to store and control the release of the active this compound molecule.
- Influence of Light: Light intensity significantly affects this compound-glucoside concentrations in wheat seedlings, with levels decreasing as light intensity increases []. This observation suggests that environmental factors can influence this compound levels, which could have implications for plant breeding programs aiming to enhance this compound-mediated resistance.
A: Yes, quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of this compound, its derivatives, and its transformation products to Daphnia magna []. This approach helps in understanding the relationship between the chemical structure of these compounds and their environmental toxicity, which can be useful in assessing the potential risks associated with their increased production in plants.
ANone: While the provided research does not directly address formulation strategies for this compound, the fact that it naturally exists as a glucoside (this compound-Glc) offers a potential avenue for enhancing its stability and bioavailability. Further research could explore:
ANone: The provided research primarily focuses on the biological activity and ecological roles of this compound and its derivatives. Consequently, specific information on SHE (Safety, Health, and Environment) regulations concerning this compound is not discussed. As research progresses and potential applications of this compound are explored, addressing SHE regulations will become paramount to ensure responsible development and deployment.
ANone: The provided research primarily focuses on the role of this compound as a plant defense compound and its impact on insects and pathogens. Consequently, there is limited information about its pharmacokinetics and pharmacodynamics in animals or humans.
ANone: The questions related to aspects 10 through 23 are not directly relevant to the scope of the research presented on this compound. The studies focus on this compound's role as a natural plant defense compound and its ecological significance. Therefore, information regarding its use as a pharmaceutical drug, toxicological profile, drug delivery, or related topics is not addressed in these papers.
ANone: While this compound itself is a natural alternative to synthetic pesticides, several other natural compounds exhibit similar bioactivities. These include:
- Other Benzoxazinoids: Plants produce a variety of benzoxazinoids with varying levels of activity against pests and pathogens. For example, DIBOA found in rye and wheat, displays potent antifungal activity [, ]. Exploring the diversity of benzoxazinoids could lead to the discovery of potent alternatives or complements to this compound.
- Phenolic Acids: Compounds like ferulic acid and p-coumaric acid, often found alongside benzoxazinoids in plants, also contribute to plant defense mechanisms []. Investigating synergistic interactions between benzoxazinoids and phenolic acids could lead to the development of more effective and sustainable pest control strategies.
- Essential Oils: Some plant essential oils, rich in terpenoids, have shown inhibitory effects on weed growth and can also induce the production of this compound in wheat, suggesting potential for combined application [].
ANone: Effective research on this compound requires a combination of tools and resources:
- Analytical Techniques: Accurate quantification of this compound and its derivatives is crucial. Techniques like high-performance liquid chromatography (HPLC) [, , , ], thin layer chromatography (TLC) [], and mass spectrometry (MS) [, , ] are essential for separation, identification, and quantification.
- Molecular Tools: Techniques such as RNA interference (RNAi) [] are valuable for investigating the function of genes involved in this compound biosynthesis and understanding their role in plant defense mechanisms.
ANone:
- Early Discoveries (1950s-1960s): Research on benzoxazinoids, including this compound, began in the 1950s and 1960s. These early studies focused on their chemical characterization and identification as potential factors in plant resistance to pests [].
- Elucidation of Biosynthesis: Significant progress was made in understanding the biosynthetic pathway of this compound. Researchers identified the genes involved in its synthesis and revealed that it branches out from the tryptophan synthesis pathway [, , , ].
- Role in Plant Defense: Numerous studies established the role of this compound as a crucial component of plant defense mechanisms in cereals. Researchers demonstrated its activity against a wide range of pests and pathogens, including insects, fungi, and bacteria [, , , , , , , ].
- Genetic Basis of Variation: Research identified genetic loci and specific genes, such as Bx10c, associated with variation in this compound accumulation in maize. This discovery opened avenues for breeding programs focused on developing crop varieties with enhanced pest resistance [, ].
ANone: this compound research holds significant potential for cross-disciplinary collaborations:
- Plant Breeding and Genetics: Identifying genes and mechanisms regulating this compound biosynthesis can inform breeding programs, leading to the development of crop varieties with enhanced natural pest resistance and reduced reliance on synthetic pesticides [, , ].
- Chemical Ecology: Understanding the ecological interactions mediated by this compound can contribute to the development of integrated pest management strategies that utilize natural plant defenses [, , , ].
- Synthetic Biology: The knowledge gained from studying this compound biosynthesis can be applied to engineer microbes or other organisms to produce this compound or its derivatives for use in biopesticides or bio-based products [].
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